2-fluoro-3-(hydroxymethyl)benzoic Acid
Overview
Description
2-Fluoro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3. It is a white to yellow solid with a molecular weight of 170.14 g/mol and a boiling point of 346.6°C. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the process .
Mode of Action
In the context of the SM coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-fluoro-3-(hydroxymethyl)benzoic Acid are related to the SM coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biologically active compounds and materials .
Pharmacokinetics
It’s known that the compound is stored at 2-8°c for optimal stability .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the compound is stored at 2-8°C for optimal stability . Additionally, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-(hydroxymethyl)benzoic acid typically involves the fluorination of 3-(hydroxymethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The reaction conditions often require a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like palladium or copper .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Fluoro-3-carboxybenzoic acid.
Reduction: 2-Fluoro-3-(hydroxymethyl)benzyl alcohol.
Substitution: 2-Substituted-3-(hydroxymethyl)benzoic acids.
Scientific Research Applications
2-Fluoro-3-(hydroxymethyl)benzoic acid is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction to form carbon-carbon bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
- 3-Fluoro-2-(hydroxymethyl)benzoic acid
- 2-Chloro-3-(hydroxymethyl)benzoic acid
Comparison: 2-Fluoro-3-(hydroxymethyl)benzoic acid is unique due to the position of the fluorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in forming carbon-carbon bonds via the Suzuki–Miyaura coupling reaction.
Properties
IUPAC Name |
2-fluoro-3-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWHOMAXWKXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379058 | |
Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481075-37-0 | |
Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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